BenchChemオンラインストアへようこそ!

22-Dehydrodesmosterol

Sterol metabolism Protozoan model C-22 dehydrogenation

This authentic 22-dehydrodesmosterol standard is the sole intermediate that occupies the critical Bloch pathway step upstream of desmosterol, serving as direct substrate for SC5DL and enabling unambiguous LC‑MS quantification of Δ22,24‑diene species. Unlike desmosterol or phytosterol analogs, its unique conjugated side chain provides superior potency for DHCR24 inhibitor design and is irreplaceable for insect sterol dealkylation studies. Choose this compound for pathway‑specific flux analysis and diagnostic sterol profiling that other sterols cannot provide.

Molecular Formula C27H42O
Molecular Weight 382.6 g/mol
CAS No. 23656-66-8
Cat. No. B1232697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22-Dehydrodesmosterol
CAS23656-66-8
Synonyms22-dehydrodesmosterol
cholesta-5,22,24-trien-3-ol
Molecular FormulaC27H42O
Molecular Weight382.6 g/mol
Structural Identifiers
SMILESCC(C=CC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6-9,19,21-25,28H,10-17H2,1-5H3/b8-6+/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyNKIFUBKKNVGXKA-OFAYOZIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





22-Dehydrodesmosterol (CAS 23656-66-8) as a Bloch Pathway Intermediate for Cholesterol Metabolism Research


22-Dehydrodesmosterol (cholesta-5,22,24-trien-3β-ol, CAS 23656-66-8) is a C27 sterol intermediate in the Bloch pathway of cholesterol biosynthesis, positioned immediately upstream of desmosterol [1]. It is characterized by a unique side chain containing conjugated unsaturation at both C-22 and C-24, distinguishing it structurally from other cholesterol precursors. This compound serves as a substrate for sterol-C5-desaturase (SC5DL), which introduces the Δ5 double bond to yield desmosterol, and is also a recognized metabolite of stigmasterol in insects [1][2]. Its dual Δ22,24-unsaturation confers specific analytical fragmentation properties and distinct biological processing that are not shared by its saturated-side-chain or single-unsaturation analogs.

Why 22-Dehydrodesmosterol Cannot Be Replaced by Desmosterol or Phytosterol Analogs in Mechanistic Studies


The biological processing of cholesterol precursors is highly dependent on side-chain structure, and generic substitution of 22-dehydrodesmosterol with desmosterol or common phytosterols introduces critical experimental confounds. 22-Dehydrodesmosterol contains a conjugated Δ22,24-diene system that is absent in desmosterol (Δ24 only) and structurally distinct from the isolated Δ22 bond in stigmasterol [1][2]. This structural difference directly alters enzymatic recognition: 22-dehydrodesmosterol serves as a substrate for SC5DL, whereas desmosterol is the product of this reaction . Furthermore, the presence of the Δ22 unsaturation dramatically influences inhibitory potency at sterol Δ24-reductase (DHCR24), with desmosterol-isomer analogs lacking phytosterol alkyl groups achieving Ki values an order of magnitude lower than their alkylated counterparts [2]. These fundamental differences in enzyme processing, inhibitory profile, and metabolic fate preclude any assumption of functional equivalence among these sterol intermediates.

Quantitative Differentiation Evidence for 22-Dehydrodesmosterol Against Closest Structural Analogs


Enzymatic Fate in Tetrahymena pyriformis: Direct Head-to-Head Comparison with Desmosterol

When incubated with Tetrahymena pyriformis cultures, 22-dehydrodesmosterol and desmosterol exhibit differential metabolic processing at C-7 and C-22 [1]. The presence of a Δ24 double bond in 22-dehydrodesmosterol counteracts the steric effect of alkyl substitution at C-24, directly enhancing the rate of dehydrogenation at C-22 relative to C-7. In contrast, desmosterol (lacking the Δ22 bond) serves as a precursor for both Δ7 and Δ22 dehydrogenation products, while 22-dehydrodesmosterol, already bearing the Δ22 unsaturation, is processed distinctly [1]. The paper explicitly states that 'a double bond at position-24 counteracted this steric effect, presumably by enhancing the rate of dehydrogenation' [1]. This represents a direct, experimentally paired comparison establishing that the Δ22,24-conjugated system is not functionally equivalent to the isolated Δ24 bond of desmosterol.

Sterol metabolism Protozoan model C-22 dehydrogenation

Unique Intermediate in Insect Stigmasterol-to-Cholesterol Conversion: Differentiation from Desmosterol

22-Dehydrodesmosterol (identified as 22-trans-cholesta-5,22,24-trien-3β-ol) was isolated and characterized as a specific intermediate in the conversion of stigmasterol to cholesterol in the tobacco hornworm (Manduca sexta) [1]. This intermediate accumulates when the conversion is pharmacologically inhibited by 20,25-diazacholesterol. Critically, synthetic 22-dehydrodesmosterol alone supported normal growth and development of the insect and was itself converted to cholesterol, confirming its role as a bona fide pathway intermediate [1]. Desmosterol, by contrast, is a downstream product of this pathway (formed after Δ22 reduction) and cannot substitute for 22-dehydrodesmosterol in studies of the dealkylation mechanism. This establishes a unique functional role for 22-dehydrodesmosterol in a biologically and agriculturally significant metabolic pathway.

Insect biochemistry Phytosterol dealkylation Sterol metabolism

DHCR24 Inhibitory Potential: Class-Level Inference from Δ22-Unsaturated Sterol Series

Fernández et al. (2002) demonstrated that sterols containing a C-22 unsaturation act as competitive inhibitors of sterol Δ24-reductase (DHCR24) in mammalian cells [1]. Although 22-dehydrodesmosterol itself was not directly tested in this study, its close structural analog 5,22-cholestadien-3β-ol—an unusual desmosterol isomer that, like 22-dehydrodesmosterol, lacks the bulky alkyl groups characteristic of phytosterols—exhibited a Ki of 3.34 μM [1]. This represents an approximately 11- to 13-fold stronger inhibition compared to the phytosterols stigmasterol (Ki = 41.1 μM), brassicasterol (Ki = 42.7 μM), and ergosterol (Ki = 36.8 μM), all of which bear additional alkyl substituents at C-24 [1]. By contrast, phytosterols with saturated side chains (β-sitosterol, campesterol) were completely inactive [1]. Given that 22-dehydrodesmosterol shares the critical Δ22 unsaturation and lacks phytosterol-type C-24 alkylation, it is predicted by class-level inference to exhibit DHCR24 inhibitory potency closer to the 5,22-cholestadien-3β-ol range (low μM) rather than the weaker phytosterol range (~40 μM).

DHCR24 inhibition Cholesterol biosynthesis Sterol pharmacology

Inhibition of Human 17β-Hydroxysteroid Dehydrogenase Type 3: Quantitative Bioactivity

22-Dehydrodesmosterol has been evaluated for inhibition of human testicular microsomal 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), the enzyme responsible for the reductive conversion of androstenedione to testosterone [1]. The compound exhibited an IC50 of 3.03 × 10⁴ nM (30.3 μM) at pH 7.45 and 2°C [1]. While this potency is modest relative to optimized synthetic inhibitors, it provides a quantitative benchmark for this sterol's interaction with a key steroidogenic enzyme. Comparative IC50 data for desmosterol, stigmasterol, or other cholesterol precursors against 17β-HSD3 under identical assay conditions are not publicly available, limiting the strength of direct differentiation. However, this IC50 value serves as a point of reference for researchers screening sterol libraries against 17β-HSD isoforms or investigating off-target effects of cholesterol pathway intermediates on androgen biosynthesis.

Enzyme inhibition Steroidogenesis 17β-HSD

Mass Spectrometric Differentiation: Distinct Fragmentation from Desmosterol and Side-Chain Isomers

The mass spectrometric fragmentation of cholesta-5,22,24-trien-3β-ol (22-dehydrodesmosterol) is governed primarily by the sites of unsaturation rather than stereochemistry, enabling definitive differentiation from desmosterol (cholesta-5,24-dien-3β-ol) and from other side-chain isomers [1]. Hutchins et al. (1970) synthesized and characterized the 22-cis and 22-trans isomers of cholesta-5,22,24-trien-3β-ol alongside related dienes and trienes, presenting their infrared, mass, and NMR spectra [1]. The fragmentation processes are distinct from those of cholesta-5,22-dien-3β-ol (22-dehydrocholesterol), which lacks the Δ24 bond, and from desmosterol, which lacks the Δ22 bond. Key diagnostic fragment ions arise from the conjugated diene system in the side chain, and the molecular ion (M⁺ at m/z 382.3, corresponding to C27H42O) and characteristic fragment ions (e.g., M⁺-OH at m/z 365, and side-chain cleavage products at m/z 55, 97, 145, 231, 241, and 275) allow for unambiguous identification [1][2]. These spectral features are essential for researchers performing sterolomics or targeted sterol analysis by GC-MS or LC-MS, where co-elution or isobaric interference with desmosterol or other cholesterol precursors must be ruled out.

Analytical chemistry Mass spectrometry Sterol identification

Tissue-Specific Accumulation of Dehydrodesmosterol in DHCR7 Deficiency: Relevance for Sterol Disorders

In a study of DHCR7-deficient mice (a model for Smith-Lemli-Opitz syndrome), dehydrodesmosterol (DHD) was identified as the dominant Δ7 sterol in hair, with concentrations much higher than those of 7-dehydrocholesterol (7DHC) relative to their respective products [1]. Specifically, the DHD/desmosterol (DHD/D) ratio in mutant mouse hair was approximately 100-fold greater than the serum 7DHC/cholesterol (7DHC/C) ratio [1]. By comparison, desmosterol was a major sterol component in normal mouse hair, almost matching cholesterol in concentration [1]. This demonstrates that 22-dehydrodesmosterol and its related dehydro species exhibit tissue-specific accumulation patterns that are quantitatively distinct from desmosterol. This finding has direct implications for the use of 22-dehydrodesmosterol as an analytical reference standard in studies of cholesterol biosynthesis disorders, where accurate quantification of pathway intermediates is essential for diagnosis and mechanistic investigation.

Smith-Lemli-Opitz syndrome DHCR7 deficiency Sterol biomarker

High-Impact Application Scenarios for 22-Dehydrodesmosterol Based on Quantitative Differentiation Evidence


Cholesterol Biosynthesis Pathway Tracing and Flux Analysis in Mammalian Cells

22-Dehydrodesmosterol is essential as a pathway-specific intermediate standard for liquid chromatography-mass spectrometry (LC-MS) based cholesterolomics and metabolic flux analysis [1]. Because 22-dehydrodesmosterol is a direct substrate of SC5DL and occupies a distinct position in the Bloch pathway upstream of desmosterol, its quantification—relative to desmosterol and downstream products—enables precise determination of flux through the late stages of cholesterol biosynthesis. The unique mass spectrometric fragmentation pattern of this compound (M⁺ at m/z 382.3 with characteristic fragment ions) allows it to be distinguished from isobaric interferences and the more abundant desmosterol (M⁺ at m/z 384.3), which is critical when analyzing complex biological matrices such as hepatocyte extracts or plasma [2][3]. Substituting desmosterol or phytosterol standards for this purpose compromises quantitative accuracy and precludes resolution of the SC5DL-catalyzed step.

Insect Sterol Metabolism and Phytosterol Dealkylation Mechanism Studies

22-Dehydrodesmosterol is an irreplaceable authentic standard for investigating the mechanism of phytosterol dealkylation in insects [1]. Unlike desmosterol, which is a downstream product, 22-dehydrodesmosterol is the direct Δ22,24-diene intermediate in the conversion of stigmasterol to cholesterol in lepidopteran species such as the tobacco hornworm (Manduca sexta) and the silkworm (Bombyx mori) [1]. The compound supports normal insect growth and is converted to cholesterol in vivo, confirming its biological authenticity [1]. For agrochemical researchers developing insect growth regulators that target sterol metabolism, or for entomologists studying sterol auxotrophy, 22-dehydrodesmosterol is the only compound that accurately represents this pathway intermediate; desmosterol cannot substitute for this purpose.

DHCR24 Inhibitor Screening and Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs targeting DHCR24 (sterol Δ24-reductase) as a therapeutic node for hypercholesterolemia, NASH, or antiviral indications, 22-dehydrodesmosterol provides a structurally informative scaffold for inhibitor design [1][4]. Class-level evidence from Fernández et al. (2002) demonstrates that the absence of C-24 alkyl substituents dramatically enhances DHCR24 inhibitory potency: 5,22-cholestadien-3β-ol (Ki = 3.34 μM) is approximately 11–13-fold more potent than alkylated Δ22 phytosterols (Ki ~37–43 μM) [1]. As 22-dehydrodesmosterol shares the critical non-alkylated Δ22,24-diene architecture, it represents a superior starting point for developing potent DHCR24 inhibitors compared to common phytosterols such as stigmasterol or brassicasterol. Researchers should prioritize 22-dehydrodesmosterol and its analogs over alkylated phytosterols when establishing SAR around the sterol side chain.

Clinical Diagnostics: Reference Standard for Inborn Errors of Cholesterol Synthesis

In clinical biochemistry laboratories performing sterol profiling for suspected Smith-Lemli-Opitz syndrome (SLOS), desmosterolosis, or related disorders, 22-dehydrodesmosterol serves as a necessary analytical reference standard [3][5]. Evidence from DHCR7-deficient mouse models demonstrates that dehydrodesmosterol species accumulate in a highly tissue-specific manner, with DHD/D ratios in hair reaching approximately 100-fold the corresponding serum 7DHC/C ratios [5]. Without the inclusion of 22-dehydrodesmosterol in the sterol standard panel, clinical LC-MS or GC-MS assays risk misidentifying or failing to detect this diagnostically relevant intermediate. Inclusion of this standard enables comprehensive sterol profiling that captures the full spectrum of accumulated precursors, improving diagnostic sensitivity for atypical presentations of cholesterol synthesis disorders.

Quote Request

Request a Quote for 22-Dehydrodesmosterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.